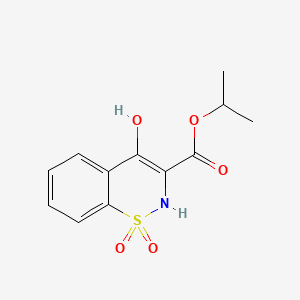

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Description

Properties

IUPAC Name |

propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-7(2)18-12(15)10-11(14)8-5-3-4-6-9(8)19(16,17)13-10/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSORUCCHDBUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227315 | |

| Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76508-35-5 | |

| Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M96S498HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation via Aromatic Amine Intermediates

A foundational method for synthesizing benzothiazine derivatives involves cyclocondensation reactions. The patent WO2001040208A2 details a process where ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (a structural analog) is synthesized through a five-step sequence. While this patent focuses on ethyl esters, the methodology is adaptable to isopropyl esters by substituting ethanol with isopropanol during esterification. Key steps include:

-

Ring-Opening of 1,2-Benzothiazole Derivatives : Reaction of 3-oxy-1,2-benzothiazole-2-acetate ethylester with sodium ethoxide in dimethylformamide (DMF) at 55°C to yield ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

-

Methylation : Treatment with dimethyl sulfate in acetone under alkaline conditions (20–65°C, 30 minutes–3 hours) to introduce the methyl group at position 2.

-

Condensation with Amines : Reaction with 2-aminopyridine in o-xylene under nitrogen at reflux (140–144°C) for 10–12 hours, using NH₄Cl as a catalyst and silica gel as an adsorbent to prevent azeotrope formation.

For the isopropyl variant, substituting ethyl chloroacetate with isopropyl chloroacetate in the initial esterification step would yield the corresponding 1-methylethyl ester.

Gabriel-Colman Rearrangement

The Gabriel-Colman rearrangement, highlighted in PMC7435855, offers an alternative route. This method involves:

-

Reaction of Saccharin Derivatives : Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) reacts with β-ketoesters in the presence of triethylamine (TEA) to form intermediate thiazole derivatives.

-

Rearrangement to Benzothiazines : Sodium ethanolate-mediated ring expansion converts thiazoles to 1,2-benzothiazines.

Using isopropyl acetoacetate instead of ethyl acetoacetate in this reaction could directly yield the target compound. Experimental data from this method report yields of 75–92% for ethyl analogs, suggesting comparable efficiency for isopropyl variants.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst critically impacts yield and purity:

-

Solvents : o-Xylene is preferred for condensation due to its high boiling point (140–144°C), enabling reflux without solvent loss. Dimethylformamide (DMF) facilitates ring-opening reactions at 50–55°C.

-

Catalysts : NH₄Cl in o-xylene enhances reaction rates by stabilizing intermediates, while silica gel adsorbents prevent azeotrope formation during distillation.

Temperature and Time Parameters

Analytical Characterization

Chromatographic Purity

HPLC analysis of related compounds shows ≥95% purity when synthesized with adsorbents like silica gel.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.

Industry: Utilized in the development and testing of new pharmaceutical formulations

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2-Benzothiazine 1,1-Dioxide Derivatives

| Compound Name | CAS Number | Ester Group | Substituent at C2 | Key Applications/Notes |

|---|---|---|---|---|

| 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | 76508-35-5 | Isopropyl | None | Pharmaceutical impurity (Impurity I(EP)) |

| Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | 35511-15-0 | Methyl | Methyl | Impurity J(EP); increased lipophilicity |

| Ethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | N/A | Ethyl | None | Precursor to Piroxicam/Meloxicam |

| Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | 24683-26-9 | Ethyl | Methyl | Impurity K(EP); enhanced metabolic stability |

Key Observations :

- C2 Substituents : Methyl substitution at C2 (e.g., in Impurity J) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Biological Activity : Ethyl derivatives (e.g., CAS: 24683-26-9) are precursors to NSAIDs, whereas the isopropyl variant is primarily an impurity, suggesting its ester group is suboptimal for therapeutic activity .

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacological Data

| Compound | Model System | Dose/Concentration | Activity/Toxicity Findings |

|---|---|---|---|

| Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (MBD) | Parkinson’s mice | 1.25–5 mg/kg | Improved motor symptoms; low acute toxicity |

| Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | In vitro anti-inflammatory assays | 10–100 µM | Moderate COX-2 inhibition (IC₅₀: 45 µM) |

| Target compound (1-Methylethyl derivative) | Not reported | N/A | Limited pharmacological data; primarily impurity |

Key Findings :

- The methyl derivative (MBD) demonstrated efficacy in Parkinson’s disease models at low doses, likely due to nanoparticle-enhanced bioavailability .

- Ethyl derivatives exhibit moderate anti-inflammatory activity, aligning with their role as NSAID precursors .

- The isopropyl variant lacks direct therapeutic data, emphasizing its regulatory role as a synthesis byproduct .

Regulatory and Industrial Relevance

- The isopropyl derivative is classified as a "specified impurity" in the European Pharmacopoeia (EP), requiring strict control during drug manufacturing .

- In contrast, ethyl and methyl derivatives are either active pharmaceutical ingredients (APIs) or critical intermediates, underscoring the structural sensitivity of biological activity .

Biological Activity

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide, commonly known as a piroxicam impurity, is a compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃N₁O₅S

- Molecular Weight : 283.3 g/mol

- CAS Number : 76508-35-5

- IUPAC Name : Propan-2-yl 4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate

Biological Activity Overview

This compound exhibits various biological activities primarily associated with its structural characteristics. The compound is linked to the following activities:

Anti-inflammatory Properties

As an impurity of piroxicam, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound shares similar anti-inflammatory properties. Piroxicam functions by inhibiting cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins responsible for inflammation and pain.

Antitumor Activity

Recent studies indicate that compounds containing the benzothiazine structure exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds with similar structures have shown IC50 values in the range of for certain cancer cell lines, indicating significant cytotoxicity .

The mechanisms through which 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate exerts its effects include:

- Inhibition of Cell Proliferation : Studies demonstrate that these compounds can impede the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.

- Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts and hydrogen bonding, crucial for their biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazine derivatives:

Q & A

Basic: What are the common synthetic routes for preparing 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide?

Methodological Answer:

The compound is typically synthesized via alkylation or esterification of precursor benzothiazine derivatives. For example:

- Step 1: Start with methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

- Step 2: React with isopropyl iodide in the presence of anhydrous potassium carbonate and acetonitrile under reflux (7 h).

- Step 3: Purify via solvent evaporation and recrystallization (e.g., chloroform/water) to obtain the isopropyl ester derivative .

- Key Reagents: Alkyl halides (e.g., ethyl or isopropyl iodide), base (K₂CO₃), polar aprotic solvents (acetonitrile).

Advanced: How do substituents on the benzothiazine ring influence reaction yields and crystallization behavior?

Methodological Answer:

Substituents like chloro, methoxy, or allyl groups alter electronic and steric effects, impacting both reactivity and crystal packing:

- Steric Effects: Bulky groups (e.g., allyl) reduce reaction yields due to hindered nucleophilic attack during alkylation .

- Crystallization: Electron-withdrawing groups (e.g., Cl) enhance hydrogen bonding (C–H⋯O/S interactions), stabilizing crystal lattices. For instance, dichloro-substituted derivatives form planar thiazine rings with π-π stacking (centroid separation: 3.619 Å) .

- Data Example: Ethyl 6,7-dichloro-2-(4-methoxybenzyl)-derivative (15b) yields 36%, while less hindered analogs yield >70% .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methylene protons at δ 4.04–4.26 ppm, methoxy at δ 3.77 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 442 [M-H]⁻ for dichloro derivatives) validate molecular weight .

- X-ray Crystallography: Resolves stereochemistry (e.g., S-configuration at hydroxy-bearing carbons) and intermolecular interactions (C–H⋯O/S) .

Advanced: How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Comparative Analysis: Cross-reference NMR shifts with crystallographic data to assign ambiguous signals. For example, a hydroxy group at C4 causes downfield shifts (~δ 13 ppm in ¹H NMR) due to hydrogen bonding .

- DFT Calculations: Model electronic environments to predict ¹³C chemical shifts for substituents (e.g., methoxy vs. chloro) .

- Case Study: Methyl 3-hydroxy-4-oxo-derivatives show shorter C–O bonds (1.336–1.352 Å) in X-ray vs. computational models, highlighting conformational flexibility .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous basic conditions (e.g., LiOH/THF, 2–8 h) .

- Thermal Stability: Decomposes above 147°C; store at 2–8°C in inert atmospheres (N₂/Ar) .

- Light Sensitivity: Benzothiazine derivatives degrade under UV light; use amber vials for long-term storage .

Advanced: How can reaction intermediates be trapped and characterized during synthesis?

Methodological Answer:

- Trapping Methods: Quench reactions at intervals (TLC monitoring) and isolate intermediates via flash chromatography.

- Example: Brominated intermediates (using N-bromosuccinamide/CCl₄) are identified by m/z +79/81 isotopic patterns in MS .

- In Situ Techniques: Use low-temperature XRD (-173°C) or cryo-EM to capture transient intermediates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles (H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation (H335) .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize regioselectivity in benzothiazine functionalization?

Methodological Answer:

- Directing Groups: Methoxy or benzyl groups at C4 direct electrophilic substitution to C6/C8 positions .

- Catalysis: Pd-mediated cross-coupling (Suzuki) introduces aryl groups at C3 with >80% regioselectivity .

- Solvent Effects: Polar solvents (DMF) favor nucleophilic attack at less hindered sites (e.g., C7 over C6) .

Basic: How is biological activity assessed for benzothiazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.